Alizarin Red S

Vue d'ensemble

Description

Elle a été découverte par Graebe et Libermann en 1871 . Ce composé est largement utilisé en histologie et en géologie à des fins de coloration. En histologie, elle est utilisée pour colorer les dépôts de calcium dans les tissus, tandis qu'en géologie, elle aide à différencier les minéraux carbonatés .

Méthodes De Préparation

L'Alizarine rouge S est synthétisée par sulfonation de l'alizarine, un colorant naturel obtenu à partir de la garance . La voie de synthèse implique la réaction de l'alizarine avec l'acide sulfurique, ce qui conduit à la formation de l'acide alizarine sulfonique. Ce produit est ensuite neutralisé avec de l'hydroxyde de sodium pour obtenir l'Alizarine rouge S .

Les méthodes de production industrielle impliquent généralement le même processus de sulfonation, mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Reaction with Calcium Ions

ARS forms a stoichiometric 1:1 complex with Ca²⁺, producing brick-red deposits under neutral pH conditions (4 < pH < 8) . Key characteristics include:

-

Binding mechanism : Interaction occurs via sulfonate (-SO₃⁻) and hydroxyl (-OH) groups .

-

Interference : Mg²⁺ and proteins (e.g., bovine serum albumin) form soluble complexes with ARS, reducing its availability for Ca²⁺ binding .

| Parameter | Detail |

|---|---|

| pH requirement | Neutral (4–8) |

| Stoichiometry | 1:1 (ARS:Ca²⁺) |

| Interfering ions | Mg²⁺, proteins |

| Non-interfering ions | Na⁺, K⁺ |

Pyrophosphate Detection

ARS detects pyrophosphate (PPi) in enzymatic assays (e.g., LAMP, PCR) via a red-shifted absorbance spectrum :

-

Advantages :

-

Low toxicity.

-

Long shelf life.

-

Selectivity under Mn²⁺ quenching.

-

-

Assay parameters :

Enzyme Interactions

ARS inhibits catalase (CAT) activity by binding spontaneously and exothermically, reducing antioxidant defense mechanisms :

-

Observed effects :

-

CAT activity drops to 76.2% at 5 μM ARS.

-

Induces oxidative stress via CAT inhibition.

-

Excited-State Dynamics

ARS nanoparticles ([La(OH)₂][ARS]) exhibit photophysical properties similar to dissolved ARS :

-

Relaxation time : ~14 ps (aqueous solution).

-

pH dependence : Dynamics alter slightly with pH but remain comparable to solution behavior.

Applications De Recherche Scientifique

Biological Applications

Osteoblast Mineralization Assay

Alizarin Red S is primarily utilized in the quantification of osteoblast mineralization, serving as a gold standard in bone research. The assay involves staining mineralized matrices formed by osteoblasts, allowing researchers to assess the effects of various substances on bone formation.

- Case Study : A study optimized the ARS assay by enhancing the mineralization ability of osteoblasts through the addition of calcium chloride and calcitonin. The results indicated that increased calcium concentrations significantly enhanced mineralization, thereby improving assay sensitivity .

| Calcium Concentration (mM) | Mineralization (Optical Density) |

|---|---|

| 1 | 0.15 |

| 2.5 | 0.25 |

| 5 | 0.35 |

| 10 | 0.45 |

Histological Staining

In histology, ARS is used to stain mineral deposits in tissues, aiding in the visualization of calcification processes. Its sensitivity makes it a preferred choice for differentiating between various tissue types based on their mineral content .

Environmental Applications

Dye Removal from Wastewater

This compound has been studied for its removal from aqueous solutions using various adsorbents, such as Cynodon dactylon (Bermudagrass). This application highlights its potential in environmental remediation efforts.

- Case Study : Research demonstrated that the adsorption efficiency of ARS increased with smaller mesh sizes of the adsorbent and longer contact times. The maximum removal efficiency was recorded at approximately 99% under optimal conditions .

| Adsorbent Dosage (g) | Removal Efficiency (%) |

|---|---|

| 0.1 | 68 |

| 0.5 | 88.75 |

| 1 | 99 |

Photochemical Applications

Solar Photogalvanic Systems

This compound has been incorporated into solar photogalvanic systems due to its ability to act as a photosensitizer. This application explores its potential in energy conversion and storage.

- Case Study : A recent study investigated the performance of a photogalvanic cell using ARS in combination with sodium lauryl sulfate and ascorbic acid. The results indicated notable electrical outputs, with an optimal concentration yielding significant power generation .

| Concentration of ARS (M) | Open Circuit Voltage (mV) | Short Circuit Current (µA) | Power Output (µW) |

|---|---|---|---|

| 800 | 500 | 400 | |

| 1075 | 672 | 197.29 | |

| 900 | 600 | 450 |

Mécanisme D'action

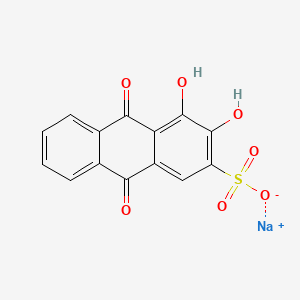

The mechanism of action of Alizarin Red S involves its ability to bind to calcium ions, forming a complex that is visible under a microscope . This binding occurs through chelation, where the hydroxyl and carbonyl groups of this compound coordinate with the calcium ions . The molecular targets are primarily calcium deposits in tissues, and the pathways involved include the formation of a lake pigment that is orange to red in color .

Comparaison Avec Des Composés Similaires

L'Alizarine rouge S est similaire à d'autres colorants anthraquinoniques tels que la purpurine (1,2,4-trihydroxyanthraquinone) et l'alizarine complexone . sa solubilité dans l'eau et sa capacité à former des complexes stables avec les ions métalliques la rendent unique . Contrairement à l'alizarine, qui n'est pas soluble dans l'eau, l'Alizarine rouge S peut être utilisée en solutions aqueuses, ce qui la rend plus polyvalente pour les applications biologiques .

Des composés similaires comprennent :

Purpurine : Un autre colorant rouge qui se trouve dans la racine de garance.

Alizarine complexone : Utilisée pour la coloration des squelettes minéralisés dans les spécimens biologiques.

L'Alizarine rouge S se distingue par ses propriétés de coloration spécifiques et sa capacité à former des complexes avec une variété d'ions métalliques, ce qui en fait un outil précieux à la fois pour la recherche scientifique et les applications industrielles .

Activité Biologique

Alizarin Red S (ARS) is a synthetic dye derived from the natural dye alizarin, which is obtained from the roots of Rubia tinctorum. It has gained prominence in biological research, particularly for its ability to stain calcium deposits in tissues, making it a valuable tool in various fields including histology, bone biology, and environmental science. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

This compound functions primarily through chelation with calcium ions. When ARS interacts with calcium, it forms a complex that results in a bright red coloration, allowing for visual and quantitative assessment of mineralization in biological samples. This property has made it the gold standard for evaluating osteoblast mineralization in vitro and in vivo.

Applications in Biological Research

-

Bone Mineralization Studies : ARS is extensively used to assess osteoblast activity and mineralization. It is particularly useful in studies involving:

- Osteogenic differentiation of stem cells.

- Evaluation of bone pathology.

- Screening for osteogenic compounds.

- Environmental Monitoring : ARS has been employed to study the adsorption of dyes from wastewater using various biosorbents, indicating its utility beyond biological applications.

- Quantitative Analysis : The dye can be extracted post-staining for quantitative analysis via colorimetric assays, enhancing its application in research requiring precise measurements.

1. Optimization of the this compound Assay

A study aimed at optimizing the ARS assay demonstrated its effectiveness in quantifying osteoblast mineralization under varying conditions. Murine MC3T3-E1 and human SaOs-2 osteoblasts were treated with different concentrations of calcium chloride. The results indicated that higher calcium concentrations significantly enhanced mineralization, confirming the dose-dependent relationship between calcium availability and ARS staining intensity .

| Calcium Concentration (mM) | Staining Intensity (Relative Units) |

|---|---|

| 0 | 0 |

| 1 | 1.2 |

| 2.5 | 36.3 |

| 5 | 50 |

| 10 | 75 |

2. Concordance Study Using Micro-CT

A recent study compared the efficacy of ARS staining with micro-computed tomography (micro-CT) in assessing fetal skeletons in New Zealand White rabbits. The study found that both methods yielded comparable results regarding skeletal development, underscoring ARS's reliability as a histological marker for calcium deposits .

Limitations and Considerations

Despite its widespread use, the ARS assay has limitations:

- Sensitivity : The assay may not detect subtle differences in mineralization due to moderate sensitivity .

- Interference : Other factors such as pH and the presence of organic solvents can affect staining outcomes.

Future Directions

Ongoing research aims to enhance the sensitivity and specificity of ARS assays through methodological refinements and the development of derivative compounds with improved properties. Additionally, exploring ARS's interactions with other biomolecules could expand its applications further into therapeutic areas.

Propriétés

Numéro CAS |

130-22-3 |

|---|---|

Formule moléculaire |

C14H8NaO7S |

Poids moléculaire |

343.27 g/mol |

Nom IUPAC |

sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21); |

Clé InChI |

NHIXKRXOVDQZPZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] |

SMILES isomérique |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

130-22-3 24623-77-6 |

Description physique |

Monohydrate: Orange-yellow solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

83784-17-2 93982-72-0 |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Alizarin Red S Alizarin Red S, monosodium salt Alizarine S alizarine sulfonate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.